The synthesis of AZ-33 involves several chemical reactions designed to create the specific molecular structure required for its activity as a lactate dehydrogenase A inhibitor. While detailed synthetic routes are proprietary, the general approach includes:
These methods enable the production of AZ-33 in sufficient quantities for research purposes.
AZ-33's molecular structure features a complex arrangement of carbon, nitrogen, oxygen, and sulfur atoms. The structural details reveal:
The three-dimensional conformation of AZ-33 can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions with target enzymes .
AZ-33 functions primarily through its inhibition of lactate dehydrogenase A. The mechanism involves:
These reactions highlight AZ-33's potential utility in metabolic studies and therapeutic applications.
The mechanism by which AZ-33 exerts its inhibitory effects on lactate dehydrogenase A involves:
This mechanism underlines the compound's relevance in cancer therapeutics.
AZ-33 possesses several notable physical and chemical properties:
These properties are critical for its application in laboratory settings and potential clinical use .
AZ-33 has several promising applications in scientific research:
Early LDHA inhibitors faced significant challenges in selectivity, pharmacokinetics, and efficacy. First-generation inhibitors like oxamate (a pyruvate analog) exhibited weak activity (millimolar-range IC₅₀) and non-specific binding across LDH isoforms [1] [4]. Subsequent efforts yielded FX-11 (2-hydroxy-4-(4-phenylbutyl)benzoic acid), which reduced tumor growth in xenograft models but suffered from rapid metabolic degradation and off-target effects [1]. NCI-006 (quinoline-3-sulfonamide) showed improved potency but retained isoform cross-reactivity with LDHB, complicating mechanistic studies [4]. These limitations underscored the need for isoform-selective inhibitors to dissect LDHA-specific functions.
Table 1: Evolution of Key LDHA Inhibitors
Compound | Chemical Class | Key Limitations | Selectivity Profile |
---|---|---|---|
Oxamate | Pyruvate analog | Low potency (IC₅₀ > 10 mM) | Non-selective |
FX-11 | Benzoic acid derivative | Poor metabolic stability | Moderate LDHA preference |
NCI-006 | Quinoline sulfonamide | Isoform cross-reactivity | LDHA/LDHB dual inhibitor |
Gossypol | Natural polyphenol | Toxicity in clinical trials | Pan-LDH inhibition |
Structural studies revealed that LDHA-specific inhibition requires binding to unique allosteric sites. Unlike LDHB, which favors lactate-to-pyruvate conversion, LDHA’s active site contains charged residues (net charge: −6 per subunit) that enhance pyruvate affinity [1]. Early inhibitors often targeted the conserved NAD⁺-binding pocket, explaining their cross-reactivity [6].
AZ-33 was identified via a high-throughput screen of 345,000 compounds using an enzyme-activity assay monitoring NADH consumption kinetics [6]. Initial hits were optimized using structure-activity relationship (SAR) studies focused on an indole-cycloalkylamine scaffold. Key modifications included:
Table 2: AZ-33 Optimization Phases
Optimization Phase | Key Modification | Effect on EC₅₀ (LDHA) |
---|---|---|
Lead compound (AXKO-0004) | Base indole scaffold | 3.2 µM |
Intermediate (AXKO-0010) | Cycloheptylamine addition | 420 nM |
AZ-33 (final) | N-benzyl substitution | 42 nM |
AZ-33 exhibits uncompetitive inhibition kinetics, binding exclusively to the LDHA-NADH complex with an EC₅₀ of 42 nM. This distinguishes it from classical competitors like oxamate [6]. X-ray crystallography confirmed binding at a dimer-tetramer interface (Figure 1), inducing conformational changes that disrupt substrate coordination without affecting NAD⁺ binding [6]. Selectivity profiling demonstrated >100-fold specificity for LDHA over LDHB, attributed to interactions with LDHA-specific residues (e.g., Gln-99, Thr-247) [6].
In vitro, AZ-33 suppressed lactate production by 78% in glioblastoma (U87) and triple-negative breast cancer (MDA-MB-231) cells within 6 hours (10 µM dose) [4] [10]. This correlated with reduced proliferation (IC₅₀ = 1.8 µM) and synergy with immunotherapies—AZ-33 increased PD-L1 blockade efficacy by 40% in co-culture models [4]. In vivo, daily oral dosing (20 mg/kg) inhibited tumor growth by 62% in murine CT26 colon carcinoma models without weight loss [10].
AZ-33 enables precise dissection of LDHA’s role in tumor metabolic symbiosis. By blocking lactate efflux, AZ-33 disrupts the "lactate shuttle," where glycolytic cells export lactate for uptake by oxidative tumor cells—a process critical for metastasis and therapy resistance [4] [10]. Additionally, AZ-33 suppresses histone lactylation, an epigenetic modification linking lactate accumulation to gene regulation. In macrophages, lactate-derived histone lactylation promotes pro-tumorigenic M2 polarization [10].
As a chemical probe, AZ-33 validates LDHA inhibition as a strategy to reverse immunosuppression. In acidic microenvironments, lactate blunts cytotoxic T-cell function and dendritic cell maturation [4]. AZ-33 restores CD8⁺ T-cell infiltration by normalizing pH, providing a rationale for combining LDHA inhibitors with checkpoint blockers [4] [10]. Its pharmacokinetic advantages (oral bioavailability, CNS penetration) support applications in brain tumors where LDHA is overexpressed [1].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7